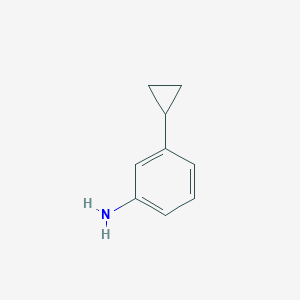

3-Cyclopropylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJYNYKTZLTHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476189 | |

| Record name | 3-Cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485402-64-0 | |

| Record name | 3-Cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of the Cyclopropyl Moiety

An In-Depth Technical Guide to 3-Cyclopropylaniline: Properties, Reactivity, and Applications for the Modern Researcher

In the landscape of modern medicinal chemistry and process development, the cyclopropyl group stands out as a "privileged" structural motif. Its introduction into a molecule is rarely an afterthought; it is a strategic decision aimed at solving complex pharmacological and metabolic challenges. The inherent ring strain of this three-membered carbocycle imparts unique electronic and conformational properties, offering a powerful tool to modulate potency, enhance metabolic stability, and fine-tune physicochemical parameters.[1][2] this compound, a deceptively simple molecule, serves as a critical gateway to this chemical space, providing a versatile platform for introducing the cyclopropylphenyl fragment into advanced molecular architectures. This guide offers a deep dive into the essential properties, reactivity, and handling of this compound, tailored for scientists and researchers who seek to leverage its full potential.

Molecular Identity and Core Physical Properties

At its core, this compound is an aromatic amine featuring a cyclopropyl substituent at the meta position of the aniline ring. This arrangement dictates its fundamental physical and chemical nature.

Caption: 2D Structure of this compound

A summary of its key physical and identifying properties is presented below. These values are critical for reaction planning, safety assessments, and analytical method development.

| Property | Value | Source |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 485402-64-0 | [3][4] |

| Molecular Formula | C₉H₁₁N | [3] |

| Molecular Weight | 133.19 g/mol | [3][5] |

| Appearance | Colorless to brown liquid | [4] |

| Boiling Point | Data not consistently available | [4] |

| Melting Point | Data not consistently available | [4] |

| Computed XLogP3 | 1.9 | [3] |

| InChI Key | LKJYNYKTZLTHJN-UHFFFAOYSA-N | [4][5] |

Spectroscopic Fingerprints for Compound Verification

Unambiguous identification of this compound is paramount. The following sections detail the expected spectroscopic signatures, providing a framework for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include:

-

Aromatic Protons (4H): A complex multiplet pattern between ~6.5-7.2 ppm, characteristic of a 1,3-disubstituted benzene ring.

-

Amine Protons (2H): A broad singlet, typically between 3.5-4.5 ppm. Its chemical shift is concentration-dependent, and the signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.[6]

-

Cyclopropyl Methine Proton (1H): A multiplet (tt - triplet of triplets) deshielded by the aromatic ring, expected around 1.7-1.9 ppm.

-

Cyclopropyl Methylene Protons (4H): Two distinct multiplets corresponding to the cis and trans protons on the cyclopropyl ring, typically found further upfield between ~0.5-1.0 ppm.

-

-

¹³C NMR: The carbon spectrum should display 7 distinct signals, accounting for the molecule's symmetry:

-

Aromatic Carbons: Six signals in the ~110-150 ppm region. The carbon attached to the nitrogen (C-N) will be the most deshielded.

-

Cyclopropyl Methine Carbon: One signal around 15-20 ppm.

-

Cyclopropyl Methylene Carbons: One signal for the two equivalent CH₂ groups, expected in the upfield region of ~5-10 ppm.

-

Infrared (IR) Spectroscopy

As a primary aniline, this compound exhibits highly characteristic N-H stretching vibrations.

-

N-H Stretch: A distinctive doublet (two sharp bands) in the 3350-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the primary amine. This feature clearly distinguishes it from secondary and tertiary amines.[6]

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

-

Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak at an m/z of 133.

-

Nitrogen Rule: The odd molecular weight (133) is consistent with the presence of a single nitrogen atom, a fundamental principle in mass spectrometry.[6]

Caption: Standard analytical workflow for compound verification.

The Duality of Reactivity: Nucleophilic Amine and Strained Ring

The chemical behavior of this compound is dominated by the interplay between its two key functional components: the nucleophilic amino group and the high-energy cyclopropyl ring.

Reactivity of the Amino Group

The aniline moiety undergoes a range of classical transformations essential for building molecular complexity:

-

N-Acylation/N-Alkylation: The lone pair on the nitrogen atom makes it a potent nucleophile, readily reacting with acyl chlorides, anhydrides, and alkyl halides.

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures yields a diazonium salt, a versatile intermediate for introducing a wide array of substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.

-

Basicity: As an aniline derivative, it is a weak base. Its hydrochloride salt is readily formed upon treatment with HCl.[7]

The Cyclopropyl Ring: A Mechanistic Probe for Single-Electron Transfer (SET)

A fascinating and highly useful property of N-cyclopropylanilines is their behavior following single-electron oxidation. This reactivity has established them as powerful mechanistic probes in photochemistry and electrochemistry.[8]

-

Mechanism: Upon single-electron transfer (SET) from the nitrogen atom, a radical cation is formed. While for a typical aniline this process can be reversible, the high strain energy (~28 kcal/mol) of the adjacent cyclopropyl ring provides a thermodynamic driving force for a rapid, irreversible ring-opening. This forms a stable distonic radical cation, effectively trapping the oxidized state.

-

Application: This irreversible transformation allows researchers to accurately quantify oxidative events. In systems where reversible oxidation and back-electron transfer would complicate measurements (such as with standard anilines), cyclopropylanilines provide a clear, cumulative readout of the reaction, making them superior probes.[9]

Caption: SET-induced irreversible ring-opening of this compound.

Strategic Applications in Drug Discovery and Development

The cyclopropyl ring is not merely a spectator; it is an active participant in defining a drug's pharmacological profile. This compound is a key starting material for installing this high-value fragment.

| Advantage of Cyclopropyl Group | Mechanistic Rationale | Source |

| Enhanced Metabolic Stability | The C-H bonds on the cyclopropyl ring have a higher bond dissociation energy than typical sp³ C-H bonds, making them less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. | [1] |

| Increased Potency | The rigid, defined conformation of the ring can lock a molecule into a bioactive conformation, improving binding affinity to the target protein. | [2] |

| Modulation of pKa | The unique electronics of the ring can influence the basicity of nearby functional groups, which can affect properties like cell permeability and avoidance of P-glycoprotein efflux. | [2] |

| Improved Physicochemical Properties | It can increase the fraction of sp³ carbons (a desirable trait in modern drug design) while maintaining a low molecular weight. | [1] |

Expert Insight—A Note on Bioactivation: While highly valuable, the cyclopropylamine moiety is not without potential liabilities. In certain contexts, CYP-mediated oxidation can lead to the formation of reactive intermediates.[1] A well-known example is the hepatotoxicity associated with the antibiotic trovafloxacin, which involves bioactivation of its cyclopropylamine group.[1] This underscores the importance of careful metabolite identification studies during the drug development process to ensure that the benefits of the cyclopropyl group are realized without introducing unforeseen safety risks.

Synthesis and Experimental Protocols

This compound is accessible through modern cross-coupling chemistry. The Buchwald-Hartwig amination is a robust and widely used method.[10][11]

Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of 3-chloroaniline with cyclopropylboronic acid, a common route. An alternative involves coupling an aryl halide with cyclopropylamine.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand like SPhos or XPhos (4 mol%), and a base such as K₃PO₄ (2.5 equivalents).

-

Reagent Addition: Add 3-chloroaniline (1.0 equivalent) and cyclopropylboronic acid (1.5 equivalents).

-

Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield pure this compound.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Verifying the purity of the final compound is essential.

-

System: An HPLC system equipped with a variable wavelength UV detector.[11]

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

-

Mobile Phase: A gradient elution using acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typical.

-

Example Gradient: Start at 10% acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength where the aniline chromophore absorbs strongly, such as 240 nm.[11]

-

Analysis: The purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. It is an irritant and potentially harmful if ingested or absorbed through the skin.[3]

| Hazard Statement | GHS Code | Source |

| Harmful if swallowed | H302 | [3] |

| Causes skin irritation | H315 | [3] |

| Causes serious eye irritation | H319 | [3] |

| May cause respiratory irritation | H335 | [3] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[12]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is far more than a simple chemical intermediate. It is a strategically important building block that provides access to the unique and beneficial properties of the cyclopropyl group, enabling solutions to long-standing challenges in drug design. Furthermore, its unique reactivity under oxidative conditions has made it an invaluable tool for mechanistic elucidation. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as detailed in this guide, empowers researchers to handle it safely and deploy it effectively in the synthesis of next-generation therapeutics and advanced chemical probes.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

American Elements. This compound. [Link]

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

McKay, G., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(11), 6237-6246. [Link]

-

McKay, G., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. PubMed. [Link]

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

PubChem. 4-Cyclopropylaniline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2017). Synthesis of Cyclopropyl anilines. [Link]

-

British Pharmacopoeia. (2013). Safety data sheet - Triprolidine hydrochloride. [Link]

-

ResearchGate. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]

-

PubChem. N-Cyclopropylaniline. National Center for Biotechnology Information. [Link]

-

ETH Zurich Environmental Chemistry. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. [Link]

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

-

ChemRxiv. (2020). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. [Link]

-

Ataman Kimya. CYCLOPROPYLAMINE. [Link]

-

Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Tlili, C., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8748-8786. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H11N | CID 12032139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound hydrochloride | C9H12ClN | CID 84819417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Cyclopropylaniline (CAS No. 485402-64-0)

Abstract

This technical guide provides a comprehensive overview of 3-Cyclopropylaniline, a versatile building block in modern organic synthesis and medicinal chemistry. The unique electronic and steric properties imparted by the cyclopropyl moiety render this compound a valuable scaffold for the development of novel therapeutics and a fascinating subject for mechanistic studies. This document delves into its physicochemical properties, synthesis, spectroscopic characterization, key reactivity patterns—particularly its behavior under single-electron transfer (SET) conditions—and essential safety protocols. The insights provided herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Introduction and Strategic Importance

This compound (CAS: 485402-64-0) is an aromatic amine distinguished by the presence of a cyclopropyl ring at the meta-position of the aniline core. The cyclopropyl group is far more than a simple alkyl substituent; its strained three-membered ring possesses significant π-character, allowing it to engage in electronic conjugation and act as a bioisostere for phenyl rings or vinyl groups.[1] In the context of drug design, the incorporation of a cyclopropyl fragment can significantly enhance a molecule's metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, it can improve potency, modulate pKa, and confer conformational rigidity, all of which are critical parameters in optimizing drug candidates.[1]

The unique reactivity of the N-cyclopropylaniline motif, particularly its propensity to undergo irreversible ring-opening upon single-electron oxidation, has established it as a powerful tool for both mechanistic probes and complex molecule synthesis.[3][4][5] This guide will explore these facets in detail, providing a robust technical foundation for its application.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 485402-64-0 | [6][7][8][9] |

| Molecular Formula | C₉H₁₁N | [6][7][8] |

| Molecular Weight | 133.19 g/mol | [6][8][9] |

| IUPAC Name | This compound | [8] |

| Boiling Point | 255.9 ± 19.0 °C (Predicted) | [7] |

| Flash Point | 108.5 ± 9.3 °C | [7] |

| MDL Number | MFCD06802404 | [6][9][10] |

GHS Hazard and Safety Information

This compound is classified as a hazardous substance. All handling should be performed by trained personnel within a chemical fume hood while wearing appropriate personal protective equipment (PPE).

| GHS Hazard Statement | Code | Classification | Source |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | [8] |

| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) | [8] |

| Causes serious eye irritation | H319 | Serious Eye Damage/Eye Irritation (Category 2A) | [8] |

| May cause respiratory irritation | H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | [8] |

Handling Protocol:

-

Engineering Controls: Use only under a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.

-

Handling Precautions: Avoid breathing mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. It is reported to be air-sensitive; consider handling under an inert atmosphere (e.g., Nitrogen or Argon).[11]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and explosion-proof equipment. Ground all metal parts of equipment to prevent static electricity discharge.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Incompatible materials include strong oxidizing agents, acids, and acid chlorides.[11]

Synthesis of this compound

The synthesis of N-arylcyclopropylamines is commonly achieved via palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a robust and widely adopted method for this transformation, offering high yields and broad functional group tolerance.[12]

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of 3-bromoaniline with cyclopropylamine. The choice of a palladium precatalyst, a specialized phosphine ligand (like BINAP), and a strong, non-nucleophilic base is critical. The ligand facilitates the reductive elimination step, which is key to forming the C-N bond, while the base is required to deprotonate the amine and regenerate the active catalyst.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 485402-64-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C9H11N | CID 12032139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 485402-64-0 | 3730-1-76 | MDL MFCD06802404 | this compound | SynQuest Laboratories [synquestlabs.com]

- 10. americanelements.com [americanelements.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

Molecular structure and IUPAC name of 3-Cyclopropylaniline

Section 1: Core Molecular Attributes

IUPAC Nomenclature and Structural Formula

The unequivocally correct International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-cyclopropylaniline .[1][2] This name systematically describes a benzene ring substituted with a cyclopropyl group and an amino group at positions 1 and 3, respectively.

The molecular formula for this compound is C₉H₁₁N.[2] Its structure is visualized in the diagram below.

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3-Cyclopropylaniline

An Introduction to the Spectroscopic Characterization of a Key Synthetic Intermediate

As a Senior Application Scientist, the comprehensive characterization of novel or specialized chemical entities is a cornerstone of robust research and development. This guide provides an in-depth look at the analytical techniques used to elucidate and confirm the structure of 3-cyclopropylaniline, a valuable building block in medicinal chemistry and materials science. The inherent functionalities of this molecule—a primary aromatic amine, a substituted benzene ring, and a strained cyclopropyl group—give rise to a unique and informative spectroscopic signature.

This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. We will explore not just the data itself, but the causal relationships between the molecular structure and the spectral output, providing a framework for researchers to approach the characterization of similar aniline derivatives.

The Analytical Workflow: A Multi-Technique Approach

The unambiguous structural confirmation of a molecule like this compound necessitates a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. The typical workflow for characterization is a self-validating system where the results from each analysis corroborate the others.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol or acetonitrile)

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Inlet system (e.g., Gas Chromatography - GC, or direct infusion)

Procedure (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable solvent.

-

GC Method:

-

Set up a GC method with an appropriate column and temperature program to separate the analyte from any impurities.

-

The injector temperature should be high enough to vaporize the sample without decomposition.

-

-

MS Method:

-

Set the ionization source to EI (typically 70 eV).

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 40-200).

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system and start the acquisition.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and analyze the major fragment ions.

-

Conclusion and Future Perspectives

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The data from these techniques are complementary and together allow for the unambiguous confirmation of the compound's structure. The methodologies and interpretative frameworks presented in this guide serve as a foundational protocol for the analysis of this and related aniline derivatives. For drug development professionals, this level of detailed characterization is critical for ensuring purity, understanding stability, and meeting regulatory requirements. Future work could involve more advanced 2D NMR techniques (e.g., COSY, HSQC) to definitively assign all proton and carbon signals, particularly within the complex cyclopropyl spin system.

References

-

Pflüg, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(9), 4813–4822. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12032139, this compound. Retrieved January 6, 2026 from [Link].

-

Pflüg, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. [Link]

-

Xu, G., et al. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. The Journal of Chemical Physics. [Link]

-

Kolehmainen, E., et al. (2003). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkivoc. [Link]

-

Buchs, A., & Benezra, C. (1974). Synthesis of Cyclopropyl anilines. ResearchGate. [Link]

-

American Elements. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Kirsch, J. J., et al. (2022). Optically Enhanced Solid-State 1H NMR Spectroscopy. PubMed Central. [Link]

-

Laane, J. (1972). The Far-Infrared Spectra of Cyclopropylamine. ResearchGate. [Link]

-

NIST. (n.d.). Cyclopropylamine IR Spectrum. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Cyclopropylamine Mass Spectrum. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

Pflüg, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. PubMed. [Link]

-

Rinaldi, P. L., et al. (2025). Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. PubMed. [Link]

-

van der Doelen, G. A. (1999). Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository). [Link]

-

Rinaldi, P. L., et al. (2025). Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. National Institutes of Health. [Link]

The 3-Cyclopropylaniline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles. Within this dynamic environment, certain structural motifs emerge as "privileged scaffolds" – core structures that exhibit a remarkable propensity for binding to a diverse range of biological targets. The 3-cyclopropylaniline moiety has increasingly garnered attention as such a scaffold, offering a unique combination of structural rigidity, metabolic stability, and synthetic tractability. This technical guide provides a comprehensive exploration of the biological activities of this compound derivatives, delving into their synthesis, mechanisms of action, and therapeutic potential across various disease areas. Drawing upon field-proven insights, this document is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics.

The Cyclopropyl Group: A Game-Changer in Medicinal Chemistry

The incorporation of a cyclopropyl ring into drug candidates has become a powerful strategy to address common challenges in drug discovery, such as metabolic instability and off-target effects. The strained three-membered ring imparts several advantageous properties:

-

Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to an increased half-life and improved oral bioavailability of drug candidates.

-

Improved Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for the target protein.

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and pKa, which in turn affects its solubility, permeability, and potential for P-glycoprotein efflux.

Synthesis of this compound Derivatives: The Buchwald-Hartwig Amination

A cornerstone of accessing a diverse range of this compound derivatives is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This versatile and high-yielding method allows for the efficient formation of the crucial C-N bond between an aryl halide (or triflate) and cyclopropylamine.

Experimental Protocol: Synthesis of N-(3-chlorophenyl)cyclopropanamine

This protocol describes a representative Buchwald-Hartwig amination for the synthesis of a substituted this compound derivative.

Materials:

-

1-bromo-3-chlorobenzene

-

Cyclopropylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

BrettPhos (ligand)

-

Potassium tert-butoxide (t-BuOK)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Silica gel

-

Schlenk tube

-

Magnetic stir bar

-

Glovebox (optional, for handling air-sensitive reagents)

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.004 mmol) and BrettPhos (e.g., 0.012 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

In a glovebox, add 1-bromo-3-chlorobenzene (e.g., 0.38 mmol), cyclopropylamine (e.g., 0.46 mmol), and potassium tert-butoxide (e.g., 0.57 mmol).

-

Add anhydrous toluene (e.g., 2 mL) to the reaction mixture.

-

Seal the Schlenk tube and heat the mixture at 80 °C with stirring for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a short pad of silica gel to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-(3-chlorophenyl)cyclopropanamine.

Figure 1: General workflow for the synthesis of this compound derivatives via Buchwald-Hartwig amination.

Diverse Biological Activities of this compound Derivatives

The this compound scaffold has demonstrated remarkable versatility, with derivatives exhibiting a wide spectrum of biological activities. This section will explore some of the most promising therapeutic applications, supported by available data.

Enzyme Inhibition

LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 has been implicated in various cancers, making it an attractive target for anticancer drug development. Several potent and selective LSD1 inhibitors incorporating a cyclopropylamine moiety have been developed. These inhibitors often act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor of LSD1.[1][2]

Mechanism of Action:

The cyclopropylamine moiety of these inhibitors mimics the endogenous substrate of LSD1. Following oxidation by the FAD cofactor, the cyclopropyl ring undergoes opening, generating a reactive intermediate that covalently modifies the FAD, leading to irreversible inhibition of the enzyme.[1]

Figure 2: Mechanism of irreversible inhibition of LSD1 by cyclopropylamine-based inhibitors.

Table 1: Biological Activity of Representative Cyclopropylamine-Based LSD1 Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| Compound 34 | LSD1 | <4 | Kasumi-1 (AML) | [2] |

| S2116 | LSD1 | Sub-micromolar | - | |

| S2157 | LSD1 | Sub-micromolar | - |

While extensive research has focused on aniline derivatives as kinase inhibitors, the specific exploration of this compound as a core scaffold is an emerging area. However, the known benefits of the cyclopropyl group in enhancing potency and selectivity suggest its significant potential in this domain. A notable example is the development of novel inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5), a serine/threonine kinase implicated in fibrosis and cancer.

Table 2: Biological Activity of a Cyclopropyl-Containing ALK5 Inhibitor

| Compound | Target | IC₅₀ (nM) | In Vivo Activity | Reference |

| Compound 12r | ALK5 | Potent | Oral bioavailability of 57.6% | [3] |

G Protein-Coupled Receptor (GPCR) Modulation

The dopamine D3 receptor, a member of the D2-like family of GPCRs, is predominantly expressed in the limbic regions of the brain and is implicated in motivation, cognition, and emotion. Dysregulation of D3 receptor signaling is associated with several neuropsychiatric disorders, including schizophrenia and substance use disorder. The development of selective D3 receptor antagonists is a key therapeutic strategy. Derivatives of tranylcypromine, which features a phenylcyclopropylamine scaffold, have been shown to be potent and selective D3 receptor antagonists.[4]

Signaling Pathway:

Dopamine D3 receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] Antagonists block the binding of dopamine to the receptor, thereby preventing this downstream signaling cascade.

Figure 3: Simplified signaling pathway of the dopamine D3 receptor and the mechanism of antagonism.

Table 3: Binding Affinities of Tranylcypromine-Based Dopamine D3 Receptor Antagonists

| Compound | Target | Kᵢ (nM) | Selectivity (vs. D2 Receptor) | Reference |

| (1R,2S)-11 | Human D3 | 2.8 | 223-fold | [4] |

Anticancer Activity

Beyond specific enzyme inhibition, derivatives incorporating the cyclopropylaniline motif have demonstrated broader anticancer activities. For instance, spiro[cyclopropane-1,3'-indolin]-2'-ones have shown promising cytotoxicity against various human cancer cell lines.[6] The mechanisms underlying these effects are often multifactorial and can include the induction of apoptosis and cell cycle arrest.

Table 4: Anticancer Activity of a Spiro-cyclopropane Derivative

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 6b | DU-145 (Prostate) | <20 | G0/G1 cell cycle arrest, Caspase-3 dependent apoptosis | [6] |

| 6u | DU-145 (Prostate) | <20 | G0/G1 cell cycle arrest, Caspase-3 dependent apoptosis | [6] |

Pharmacokinetics and Metabolism

A key driver for the inclusion of the cyclopropyl group in drug design is its positive impact on pharmacokinetic properties. The inherent resistance to oxidative metabolism can lead to a more predictable and favorable metabolic profile. However, it is crucial to note that the metabolism of cyclopropylamines can sometimes lead to the formation of reactive intermediates through ring-opening mechanisms.[7] Therefore, a thorough evaluation of the metabolic fate of any new this compound derivative is essential during preclinical development.

Future Directions and Conclusion

The this compound scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of potent and selective modulators of challenging biological targets, including enzymes and GPCRs. The successful examples in LSD1 inhibition and dopamine D3 receptor antagonism highlight the immense potential of this privileged motif.

Future research in this area will likely focus on:

-

Expansion to New Target Classes: Systematically exploring the utility of the this compound scaffold against other enzyme families (e.g., other kinases, proteases) and GPCRs.

-

Structure-Based Drug Design: Leveraging the growing number of protein crystal structures to rationally design next-generation this compound derivatives with enhanced potency and selectivity.

-

Elucidation of Anticancer Mechanisms: In-depth investigation of the signaling pathways and molecular mechanisms underlying the anticancer effects of these compounds.

-

Optimization of ADME Properties: Fine-tuning the pharmacokinetic and metabolic profiles of lead compounds to ensure their suitability for clinical development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12032139, this compound. Retrieved from [Link]

-

Mould, D. P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213–1220. [Link]

-

Lee, J., et al. (2021). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 11(59), 37265-37269. [Link]

-

Umezawa, N., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(10), 843-849. [Link]

-

Piergentili, A., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry, 64(19), 14586–14605. [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]

-

Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

-

ResearchGate. (n.d.). Effect of dopamine receptor antagonists on... Retrieved from [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]

-

Costantino, G., et al. (2016). Structure-activity studies on N -Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. European Journal of Medicinal Chemistry, 122, 503-517. [Link]

-

Reddy, T. S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(17), 2873-2878. [Link]

-

Lee, J., et al. (2019). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Journal of Medicinal Chemistry, 62(17), 8043-8056. [Link]

-

Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(9), 4813–4822. [Link]

-

Johnson, M. A., et al. (2014). Tranylcypromine substituted cis-hydroxycyclobutylnaphthamides as potent and selective dopamine D₃ receptor antagonists. Journal of Medicinal Chemistry, 57(11), 4937-4941. [Link]

-

Bonifazi, A., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(17), 12124–12139. [Link]

- Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32.

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

-

Gunanathan, C., & Gunanathan, C. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Molecules, 26(20), 6245. [Link]

-

ResearchGate. (n.d.). Comparison of IC 50 of different anticancer agents and Zn(II). Retrieved from [Link]

-

Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4558-4563. [Link]

- Wang, L., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual.

-

Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines. The Journal of Organic Chemistry, 65(1), 96–103. [Link]

-

ResearchGate. (n.d.). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Retrieved from [Link]

-

ResearchGate. (n.d.). SAR study of 7-aryl-3-substituted PP derivatives as RTK and STK inhibitors. Retrieved from [Link]

Sources

- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Research Advances on Anti-Cancer Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of 3-Cyclopropylaniline in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the relentless pursuit of novel therapeutics with optimized efficacy, safety, and pharmacokinetic profiles, medicinal chemists are increasingly turning to underexplored chemical motifs. This technical guide delves into the strategic application of the 3-cyclopropylaniline scaffold, a building block that synergistically combines the advantageous properties of the cyclopropyl ring and the versatile aniline core. While not yet a ubiquitous pharmacophore in blockbuster drugs, its unique stereoelectronic features present a compelling case for its expanded use in drug discovery programs. This document provides an in-depth analysis of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, supported by field-proven insights and detailed experimental considerations for its integration into drug design workflows.

The Cyclopropyl Group: A Game-Changer in Drug Design

The cyclopropyl ring, far from being a mere saturated carbocycle, is a powerful tool in the medicinal chemist's arsenal. Its inherent ring strain (approximately 27.5 kcal/mol) bestows upon it unique electronic and steric properties that can be leveraged to overcome common drug development hurdles.[1]

Key Advantages of the Cyclopropyl Moiety:

-

Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This can significantly enhance a drug's half-life and reduce the formation of potentially toxic metabolites.

-

Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a flexible molecule into its bioactive conformation, thereby increasing its binding affinity for the target protein and enhancing potency.[2]

-

Improved Physicochemical Properties: The cyclopropyl group can serve as a bioisosteric replacement for other functionalities like gem-dimethyl or vinyl groups, allowing for the fine-tuning of a compound's lipophilicity, solubility, and pKa.[2]

-

Reduced Off-Target Effects: By enforcing a specific conformation and improving metabolic stability, the cyclopropyl moiety can contribute to a more selective interaction with the intended biological target, minimizing off-target effects.[2]

This compound: A Privileged Scaffold

The strategic placement of a cyclopropyl group at the meta-position of an aniline ring creates a versatile building block with a unique set of properties. The aniline core provides a readily functionalizable handle for the introduction of diverse chemical functionalities, while the 3-cyclopropyl substituent imparts the aforementioned benefits.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3]

Experimental Protocol: Buchwald-Hartwig Amination for N-Cyclopropylanilines [3]

-

Reaction Setup: In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (0.004 mmol), BrettPhos (0.012 mmol), the corresponding bromobenzene derivative (e.g., 3-bromocyclopropylbenzene), and a magnetic stir bar. The tube is then sealed, removed from the glovebox, and connected to a Schlenk line.

-

Reagent Addition: Under an inert atmosphere, cyclopropylamine and a suitable solvent (e.g., toluene) are added. Finally, a solution of a strong base, such as potassium tert-butoxide (t-BuOK), is added.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for a designated period (e.g., 12-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-cyclopropylaniline.

Caption: Workflow for the synthesis of this compound.

Potential Applications in Medicinal Chemistry

The this compound scaffold holds significant promise across various therapeutic areas, primarily due to its potential to serve as a key building block in the design of kinase inhibitors and central nervous system (CNS) agents.

Kinase Inhibitors

The aniline moiety is a common feature in many approved kinase inhibitors, often participating in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase. The introduction of a 3-cyclopropyl group can offer several advantages in this context:

-

Enhanced Selectivity: The conformational constraint imposed by the cyclopropyl group can lead to a more precise fit in the target kinase's active site, potentially improving selectivity over other kinases and reducing off-target effects.

-

Improved Pharmacokinetics: The metabolic stability of the cyclopropyl group can prevent CYP-mediated degradation of the aniline ring, a common metabolic pathway for many kinase inhibitors. This can lead to improved oral bioavailability and a longer duration of action.

-

Novel Intellectual Property: The use of the this compound scaffold can provide a route to novel chemical matter, offering a competitive advantage in a crowded intellectual property landscape.

Caption: Role of this compound in kinase inhibitor design.

Central Nervous System (CNS) Drug Discovery

The development of CNS drugs is particularly challenging due to the stringent requirements for crossing the blood-brain barrier (BBB). The physicochemical properties of this compound make it an attractive starting point for the design of CNS-active compounds.

-

Modulation of Lipophilicity: The cyclopropyl group can increase the lipophilicity of a molecule, a key factor for passive diffusion across the BBB. The meta-position of the cyclopropyl group can fine-tune the overall lipophilicity and polarity of the molecule.

-

Metabolic Stability in the Brain: The enhanced metabolic stability of the cyclopropyl group is also advantageous within the CNS, where metabolic enzymes can inactivate drugs.

Structure-Activity Relationship (SAR) Considerations

While comprehensive SAR studies specifically focused on this compound are not widely published, general principles of medicinal chemistry can guide its application. When incorporating this scaffold, it is crucial to systematically explore the impact of substitutions on the aniline nitrogen and other positions of the aromatic ring.

| Substitution Position | Potential Impact |

| Aniline Nitrogen (N-H) | Acylation, sulfonylation, or alkylation can modulate potency, selectivity, and physicochemical properties. |

| Ortho- to Amino Group | Introduction of small groups can influence the pKa of the aniline and its hydrogen bonding capacity. |

| Para- to Amino Group | Substitution at this position can be used to extend the molecule into other pockets of the target protein. |

Metabolism and Safety Profile

A critical consideration when using cyclopropylamines is the potential for metabolic activation. While the cyclopropyl group is generally resistant to oxidation, N-dealkylation or oxidation of the aniline ring can occur. Furthermore, in some cases, CYP-mediated oxidation of the cyclopropylamine moiety can lead to ring-opening and the formation of reactive intermediates.[2] Therefore, early in vitro metabolic studies with liver microsomes or hepatocytes are essential to assess the metabolic fate and potential for bioactivation of any new compound containing the this compound scaffold.

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Incubation: The test compound is incubated with liver microsomes (human, rat, etc.) in the presence of NADPH, a cofactor required for CYP enzyme activity.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

-

Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance, providing an early indication of its metabolic stability.

Conclusion and Future Perspectives

This compound represents a promising, yet relatively untapped, building block for medicinal chemistry. Its unique combination of a functionalizable aniline core and a metabolism-enhancing, conformationally-restricting cyclopropyl group offers a compelling starting point for the design of novel therapeutics, particularly in the areas of oncology and neuroscience. While the absence of high-profile clinical candidates featuring this specific scaffold may suggest challenges in its application, it more likely reflects an opportunity for innovation. As medicinal chemists continue to explore novel chemical space, the strategic deployment of this compound is poised to unlock new avenues for the development of safer and more effective medicines. Further research into its specific metabolic pathways and the systematic exploration of its SAR in various target classes will be crucial to fully realize the potential of this versatile scaffold.

References

-

U.S. National Library of Medicine. PubChem Compound Summary for CID 12032139, this compound. [Link].

- U.S. Patent No. US8435970B2. (2013). Pharmaceutical combinations of 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea.

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

ResearchGate. (2025). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. [Link]

- U.S. Patent No. US7855211B2. (2010). Protein kinase inhibitors.

-

International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis of some Amide derivatives and their Biological activity. [Link]

-

MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

MDPI. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. [Link]

-

ACS Publications. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. [Link]

-

ResearchGate. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]

-

National Center for Biotechnology Information. (2021). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

- Google Patents. (2003). WO2003092595A3 - Tyrosine kinase inhibitors.

-

National Center for Biotechnology Information. (2021). Pharmacokinetic Drug-Drug Interactions with Drugs Approved by the US Food and Drug Administration in 2020: Mechanistic Understanding and Clinical Recommendations. [Link]

-

National Center for Biotechnology Information. (2020). Molecular design, synthesis, and biological evaluation of bisamide derivatives as cyclophilin A inhibitors for HCV treatment. [Link]

-

MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

- Google Patents. (2023).

-

Frontiers. (2024). Natural products in neurodegenerative diseases: recent advances and future outlook. [Link]

-

National Center for Biotechnology Information. (2012). Pharmacokinetic drug-drug interaction and their implication in clinical management. [Link]

-

National Center for Biotechnology Information. (2011). Selective dopaminergic neurotoxicity of three heterocyclic amine subclasses in primary rat midbrain neurons. [Link]

-

National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

-

ResearchGate. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]

-

National Center for Biotechnology Information. (2022). An Overview of the Potential for Pharmacokinetic Interactions Between Drugs and Cannabis Products in Humans. [Link]

Sources

3-Cyclopropylaniline: A Technical Guide to a Versatile Building Block in Modern Organic Synthesis

This guide provides an in-depth exploration of 3-cyclopropylaniline, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple reaction schemes to delve into the mechanistic rationale and practical considerations that make this molecule a valuable tool in the synthesis of complex organic compounds, particularly in the pharmaceutical industry. The unique combination of a nucleophilic aniline and a strained cyclopropyl ring offers a rich landscape for chemical transformations.

Core Attributes of this compound

This compound is a substituted aniline featuring a cyclopropyl group at the meta position. This structural arrangement confers a unique set of physical and chemical properties that are highly advantageous in synthetic applications. The cyclopropyl moiety, a well-regarded "bioisostere" for phenyl groups or gem-dimethyl groups, can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a parent molecule.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | [3] |

| Molecular Weight | 133.19 g/mol | [3] |

| CAS Number | 485402-64-0 | [3][4] |

| Appearance | Colorless to brown liquid | [4] |

| IUPAC Name | This compound | [3] |

The presence of the amine group provides a reactive handle for a multitude of transformations, while the aromatic ring can be further functionalized, making this compound a versatile scaffold for library synthesis and lead optimization.

The Synthetic Versatility of this compound

The reactivity of this compound can be strategically directed towards three main domains: reactions involving the amino group, functionalization of the aromatic ring, and unique transformations leveraging the cyclopropyl moiety.

The primary amine of this compound is a potent nucleophile, making it an ideal partner for reactions that form carbon-nitrogen bonds, a cornerstone of pharmaceutical synthesis.[5][6]

-

Amide Bond Formation: The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[7] this compound readily reacts with carboxylic acids, acyl chlorides, or activated esters to form the corresponding amides. The choice of coupling reagent is critical, especially when dealing with sterically hindered substrates or those prone to epimerization.[8] Reagents like T3P® (n-propanephosphonic acid anhydride) in combination with a mild base such as pyridine offer a robust and scalable method that minimizes side reactions and preserves stereochemical integrity.[8]

-

Buchwald-Hartwig Amination: Beyond simple acylation, the amine can participate in more complex palladium-catalyzed cross-coupling reactions. In the Buchwald-Hartwig amination, this compound can serve as the amine partner, coupling with a variety of aryl or heteroaryl halides and pseudohalides.[9] This reaction is exceptionally powerful for creating diarylamine structures, which are prevalent in many biologically active compounds. The choice of palladium catalyst and, crucially, the phosphine ligand is key to achieving high yields and broad substrate scope.[6][10] Bulky, electron-rich ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5]

While the amino group offers a primary vector for modification, the aromatic ring provides a platform for building further complexity. A common strategy involves first halogenating the ring, followed by a cross-coupling reaction.

-

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming carbon-carbon bonds.[11][12] To utilize this compound in this context, it is typically first converted to an electrophilic partner, such as 3-bromo- or 3-iodo-cyclopropylaniline. This intermediate can then be coupled with a wide range of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base.[13][14] This powerful reaction allows for the introduction of diverse aryl, heteroaryl, or alkyl groups onto the aniline scaffold.

The workflow below illustrates the logical steps for employing this compound in a Suzuki-Miyaura coupling strategy.

Caption: Workflow for C-C bond formation via Suzuki-Miyaura coupling.

The strained three-membered ring of the cyclopropyl group is not merely a passive bioisostere; it can participate in unique chemical transformations, particularly under photocatalytic conditions.

-

Visible-Light Mediated [3+2] Annulation: N-cyclopropylanilines can undergo a [3+2] annulation reaction with alkenes or alkynes when subjected to visible light photocatalysis.[15] The reaction is initiated by a single-electron transfer (SET) from the electron-rich aniline to an excited photocatalyst.[16] This generates a nitrogen radical cation. The key to this reaction's utility is the subsequent, spontaneous, and irreversible opening of the high-strain cyclopropyl ring. This ring-opening is energetically favorable (releasing ~28 kcal/mol of strain energy) and forms a distonic radical cation, which then engages with the coupling partner to form a five-membered carbocycle.[10][16] This advanced method allows for the rapid construction of complex, amine-substituted carbocycles from simple starting materials.[15]

Field-Proven Experimental Protocols

The following protocols are presented to provide actionable, step-by-step methodologies for key transformations involving cyclopropylanilines.

This protocol is adapted from a procedure used to synthesize substituted N-cyclopropylanilines and demonstrates the palladium-catalyzed coupling of an aryl bromide with cyclopropylamine.[10][16]

Rationale: The Buchwald-Hartwig amination is the method of choice for this transformation due to its high functional group tolerance and efficiency compared to classical methods.[5] The use of a specialized phosphine ligand (BrettPhos) and a strong, non-nucleophilic base (t-BuOK) is critical for achieving high yields by promoting the reductive elimination step and preventing side reactions.[16]

Step-by-Step Methodology:

-

To a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.9 mg, 0.004 mmol) and BrettPhos (6.4 mg, 0.012 mmol).

-

Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). This step is crucial to prevent oxidation of the Pd(0) catalyst.

-

In a glovebox, transfer the sealed tube. Add 1-bromo-3-chlorobenzene (73.1 mg, 0.38 mmol), cyclopropylamine (26.2 mg, 0.459 mmol), potassium tert-butoxide (t-BuOK, 64.3 mg, 0.573 mmol), and toluene (2 mL).

-

Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for approximately 18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of silica gel to remove palladium residues and inorganic salts.

-

Concentrate the filtrate in vacuo to yield the crude product, which can be further purified by column chromatography if necessary.

Table 2: Reagent Quantities for Protocol 1

| Reagent | Molar Eq. | Quantity |

| 1-Bromo-3-chlorobenzene | 1.0 | 73.1 mg |

| Cyclopropylamine | 1.2 | 26.2 mg |

| Potassium tert-butoxide | 1.5 | 64.3 mg |

| Pd(OAc)₂ | 0.01 | 0.9 mg |

| BrettPhos | 0.03 | 6.4 mg |

| Toluene | - | 2 mL |

This protocol provides a general and robust method for coupling this compound with a generic carboxylic acid (R-COOH) using T3P® as the activating agent.

Rationale: Standard coupling reagents like carbodiimides can sometimes lead to racemization of sensitive substrates or fail with electron-deficient amines.[8][17] T3P® offers a practical alternative, as it efficiently activates the carboxylic acid and produces water-soluble byproducts, simplifying purification. Pyridine acts as a mild base to neutralize the generated acid and can further suppress epimerization.[8]

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and this compound (1.1 mmol, 1.1 equiv.) in a suitable aprotic solvent (e.g., ethyl acetate or acetonitrile, 5 mL).

-

Add pyridine (2.0 mmol, 2.0 equiv.) to the solution and stir at room temperature.

-

Slowly add a 50% solution of T3P® in ethyl acetate (1.5 mmol, 1.5 equiv.) to the reaction mixture. An exotherm may be observed.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding aqueous HCl (1 M).

-

Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by column chromatography or recrystallization.

Caption: Experimental workflow for amide bond formation using T3P®.

Conclusion

This compound is more than a simple amine; it is a multifaceted building block that offers synthetic chemists a reliable and versatile platform for innovation. Its robust reactivity in fundamental transformations like amide coupling and Buchwald-Hartwig amination, combined with the potential for C-C bond formation via Suzuki-Miyaura coupling, provides a direct route to a wide array of complex molecules. Furthermore, the unique photocatalytic reactivity of the N-cyclopropyl moiety opens doors to novel molecular scaffolds that would be challenging to access through traditional methods. Understanding the principles behind its reactivity allows researchers to strategically leverage its properties, accelerating the discovery and development of new chemical entities.

References

-

Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(9), 4813-4822. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]

-

Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. [Link]

-

Nguyen, T. H., Morris, S. A., & Zheng, N. (2014). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. Advanced Synthesis & Catalysis, 356(13), 2831–2837. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

American Elements. (n.d.). This compound. American Elements Product Catalog. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database. [Link]

-

Loeppky, R. N., & Elomari, S. (2000). Synthesis of Cyclopropyl anilines. ResearchGate. [Link]

-

Olsson, T., et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

-

Charette, A. B., & Boezio, A. A. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Organic Letters, 13(18), 4879-4881. [Link]

-

Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

-

Chen, M., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 70. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695-4698. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Le-Dey, R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. [Link]

-

North, M. (2018). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. This compound | C9H11N | CID 12032139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Safety and hazards of 3-Cyclopropylaniline

An In-depth Technical Guide to the Safety and Hazards of 3-Cyclopropylaniline

Foreword

In the dynamic field of drug discovery and chemical synthesis, the introduction of novel building blocks like this compound offers exciting possibilities for creating new molecular architectures. The cyclopropyl moiety, in particular, is a valuable "bioisostere" for phenyl rings and other functional groups, often improving metabolic stability and binding affinity. However, with novel utility comes the responsibility of a thorough safety evaluation. This guide provides an in-depth technical overview of the hazards associated with this compound, designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of safety data sheet (SDS) information, offering a mechanistic understanding of the potential risks and providing a framework for establishing self-validating safety protocols in your laboratory.

Core Hazard Profile & Physicochemical Properties

A foundational understanding of a chemical's identity and intrinsic properties is the first step in any robust safety assessment. This information dictates its behavior under laboratory conditions and informs all subsequent handling, storage, and emergency procedures.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 485402-64-0 | [1][2] |

| Molecular Formula | C₉H₁₁N | [1] |

| Molecular Weight | 133.19 g/mol | [1][3] |

| Physical Form | Solid | |

| Storage Class | 11 - Combustible Solids |

The classification as a combustible solid indicates that while it is not a flammable liquid, it can burn, likely requiring an ignition source. Its solid form at standard temperature and pressure reduces the risk of vapor inhalation compared to a liquid, but creates risks associated with dust generation during handling.

Globally Harmonized System (GHS) Hazard Classification

The GHS provides a standardized language for communicating chemical hazards. This compound is classified with the following warnings, which form the basis of our risk assessment.[1][4]

| Hazard Statement | GHS Code | Class | Signal Word |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Cat. 4) | Warning |

| Harmful in contact with skin | H312 | Acute Toxicity, Dermal (Cat. 4) | Warning |

| Causes skin irritation | H315 | Skin Corrosion/Irritation (Cat. 2) | Warning |

| Causes serious eye irritation | H319 | Serious Eye Damage/Irritation (Cat. 2A) | Warning |

| Harmful if inhaled | H332 | Acute Toxicity, Inhalation (Cat. 4) | Warning |

Toxicological Assessment: A Mechanistic Viewpoint

While specific toxicological studies on this compound are limited, its core structure as an aniline derivative provides a strong basis for predicting its primary toxicological endpoint: methemoglobinemia . This condition is a hallmark of aniline toxicity.